molecular formula C23H15ClN4O2 B2528926 4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)phthalazin-1(2H)-one CAS No. 1291838-28-2

4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)phthalazin-1(2H)-one

Cat. No.: B2528926
CAS No.: 1291838-28-2
M. Wt: 414.85
InChI Key: SVVZUZJDTZRPDP-UHFFFAOYSA-N
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Description

The compound 4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)phthalazin-1(2H)-one features a phthalazinone core substituted with a 4-methylphenyl group at the 2-position and a 1,2,4-oxadiazole ring bearing a 3-chlorophenyl substituent at the 5-position.

Properties

IUPAC Name

4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15ClN4O2/c1-14-9-11-17(12-10-14)28-23(29)19-8-3-2-7-18(19)20(26-28)22-25-21(27-30-22)15-5-4-6-16(24)13-15/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVVZUZJDTZRPDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)phthalazin-1(2H)-one is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C22H20ClN3O3C_{22}H_{20}ClN_{3}O_{3}, and it features a complex structure that includes a phthalazine core with oxadiazole and chlorophenyl substituents. The following table summarizes its key chemical properties:

PropertyValue
Molecular FormulaC22H20ClN3O3
Molecular Weight405.86 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Antimicrobial Properties

Research indicates that derivatives of oxadiazole compounds exhibit significant antimicrobial activity. In a study evaluating various oxadiazole derivatives, including those similar to the target compound, several showed promising results against fungal pathogens such as Candida albicans and Aspergillus niger. The effectiveness was attributed to the ability of these compounds to disrupt cell membrane integrity and inhibit enzyme activity essential for fungal growth .

Anticancer Activity

The compound's structural analogs have been investigated for anticancer properties. For instance, studies have shown that oxadiazole derivatives can induce apoptosis in cancer cells by activating intrinsic apoptotic pathways. The mechanism involves the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors .

In vitro tests demonstrated that certain derivatives exhibited cytotoxic effects on various cancer cell lines, including breast and lung cancer cells, with IC50 values indicating effective concentrations for inhibiting cell proliferation .

The proposed mechanism of action for this class of compounds includes:

  • Enzyme Inhibition : Compounds may inhibit key enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.
  • Membrane Disruption : The hydrophobic nature of the chlorophenyl group aids in penetrating cellular membranes, leading to disruption of cellular functions.
  • Apoptosis Induction : Activation of apoptotic pathways through mitochondrial dysfunction has been observed in treated cells.

Case Studies

  • Fungal Inhibition Study : A study conducted on various oxadiazole derivatives revealed that one derivative achieved an 80% inhibition rate against P. recondita at a concentration of 10 µg/mL. This suggests potential applications in agricultural settings to combat crop diseases .
  • Cancer Cell Line Testing : In vitro studies on breast cancer cell lines showed that a related compound reduced cell viability by 70% at a concentration of 5 µM after 48 hours of treatment, indicating strong potential as an anticancer agent .

Comparison with Similar Compounds

Structural and Substituent Variations

The table below compares the target compound with analogs differing in substituents on the phthalazinone and oxadiazole moieties:

Compound Name Substituent on Phthalazinone (Position 2) Substituent on Oxadiazole (Position 3) Molecular Weight CAS Number Key Features
Target Compound 4-Methylphenyl 3-Chlorophenyl ~400.8* N/A Chlorine (electron-withdrawing) enhances electrophilicity; methyl improves lipophilicity.
2-(3-Chlorophenyl)-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one 3-Chlorophenyl 3,4-Dimethoxyphenyl 460.88 1291840-01-1 Methoxy groups increase polarity and hydrogen-bonding potential.
4-[3-(3,4,5-Trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1(2H)-one 3-Methylphenyl 3,4,5-Trimethoxyphenyl 470.485 1207035-43-5 Trimethoxy substitution enhances solubility but may reduce membrane permeability.
2-(3-Chlorophenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one 3-Chlorophenyl 2-Methoxyphenyl ~440.8* N/A Ortho-methoxy introduces steric hindrance, potentially affecting binding.
4-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one Phenyl 3-Methylphenyl 380.4 1185078-16-3 Methyl groups (electron-donating) may lower reactivity compared to chlorine.

*Molecular weight estimated based on structural similarity to (C22H13ClN4O2, MW 400.8).

Substituent Effects on Properties

  • Electron-Withdrawing vs. Methoxy groups (e.g., 3,4-dimethoxyphenyl in ) improve solubility via hydrogen bonding but may reduce bioavailability due to increased polarity.
  • Steric Considerations :
    • Ortho-substituents (e.g., 2-methoxyphenyl in ) introduce steric hindrance, which could limit binding to flat active sites.
  • Lipophilicity :
    • Methyl groups (e.g., 4-methylphenyl in the target compound) enhance lipophilicity, favoring passive diffusion across biological membranes .

Q & A

Q. What are the standard synthetic routes for this compound, and what methodological considerations ensure reproducibility?

The synthesis typically involves cyclocondensation of precursors to form the oxadiazole ring, followed by coupling with the phthalazinone core. Key steps include:

  • Oxadiazole formation : Using precursors like acylhydrazides and nitriles under reflux in solvents such as ethanol or dimethylformamide (DMF) .
  • Phthalazinone coupling : Catalyzed by concentrated sulfuric acid or potassium hydroxide at controlled temperatures (60–80°C) to prevent side reactions .
  • Purification : Recrystallization in methanol or ethanol to achieve >95% purity, verified via HPLC .

Critical Parameters :

ParameterTypical ConditionsImpact on Yield/Purity
SolventEthanol (polar protic) vs. DMF (polar aprotic)DMF enhances reaction rate but may complicate purification
CatalystH₂SO₄ (acidic) vs. KOH (basic)Acidic conditions favor cyclization; basic conditions reduce byproducts
Temperature60–80°CHigher temps accelerate reactions but risk decomposition

Q. Which spectroscopic and chromatographic methods are essential for structural validation?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., 3-chlorophenyl vs. 4-methylphenyl) via chemical shifts (e.g., aromatic protons at δ 7.2–8.1 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ at m/z 445.08) and fragmentation patterns .
  • HPLC : Purity assessment using C18 columns with UV detection at 254 nm .

Q. What initial bioactivity assays are recommended for this compound?

  • Antimicrobial Screening : Broth microdilution assays against S. aureus (MIC) and C. albicans (IC₅₀) .
  • Anticancer Potential : MTT assays on cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ values compared to cisplatin .
  • Enzyme Inhibition : Kinase or protease inhibition assays (e.g., EGFR or COX-2) using fluorogenic substrates .

Advanced Research Questions

Q. How can synthetic conditions be optimized to improve yield and scalability?

  • DoE (Design of Experiments) : Use factorial design to test solvent/catalyst combinations (e.g., DMF with KOH vs. ethanol with H₂SO₄) .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 2 hours vs. 12 hours conventional) and improves yield by 15–20% .
  • Green Chemistry : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to align with sustainability goals .

Q. How can contradictions in bioactivity data (e.g., varying IC₅₀ across studies) be resolved?

  • Standardized Protocols : Ensure consistent cell passage numbers, serum concentrations, and incubation times .
  • Metabolic Stability Testing : Evaluate compound degradation in liver microsomes to assess if metabolites influence activity .
  • 3D Tumor Spheroids : Compare 2D vs. 3D culture results to identify microenvironment-driven discrepancies .

Q. What mechanistic approaches elucidate the compound’s interaction with biological targets?

  • Molecular Docking : Use AutoDock Vina to model binding to EGFR (PDB ID: 1M17) or DNA gyrase .
  • SAR Studies : Modify substituents (e.g., replace 3-chlorophenyl with 4-fluorophenyl) to correlate structure with activity .
  • Transcriptomics : RNA-seq analysis of treated cancer cells to identify dysregulated pathways (e.g., apoptosis or oxidative stress) .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility or stability?

  • Solubility Profiling : Use shake-flask method in buffers (pH 1.2–7.4) and DMSO to establish pH-dependent trends .
  • Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) to identify degradation pathways .

Experimental Design Considerations

Q. What in vivo models are suitable for preclinical validation?

  • Xenograft Models : Immunodeficient mice implanted with HCT-116 colon cancer cells to assess tumor growth inhibition .
  • Toxicokinetics : Dose-ranging studies (10–100 mg/kg) to determine MTD (maximum tolerated dose) and plasma half-life .

Methodological Resources

  • Structural Analysis : Single-crystal XRD (e.g., CCDC deposition for bond angle/validation) .
  • Environmental Impact : Follow OECD guidelines for biodegradability and ecotoxicity testing .

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